An In-depth Technical Guide to the Physicochemical Properties of (2,6-Diethylphenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Diethylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(2,6-Diethylphenyl)methanamine is a primary amine of significant interest in the fields of pharmaceutical chemistry and materials science. Its unique structural motif, featuring a sterically hindered phenyl ring, imparts distinct physicochemical properties that are crucial for its application in drug design, as a synthetic intermediate, and in the development of novel materials. This guide provides a comprehensive overview of the core physicochemical properties of (2,6-Diethylphenyl)methanamine, detailing both established data for its hydrochloride salt and well-founded estimations for the free base. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, adhering to internationally recognized standards, to ensure scientific rigor and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
| Identifier | Value | Source |
| IUPAC Name | (2,6-Diethylphenyl)methanamine | N/A |
| Synonyms | 2,6-Diethylbenzylamine | N/A |
| CAS Number (HCl Salt) | 107694-43-9 | [1] |
| Molecular Formula | C₁₁H₁₇N | N/A |
| Molecular Weight | 163.26 g/mol | N/A |
| Chemical Structure | ![]() | N/A |
Core Physicochemical Properties
The utility of a molecule in drug development and other applications is intrinsically linked to its physical and chemical characteristics. The following sections detail the key physicochemical parameters of (2,6-Diethylphenyl)methanamine.
Physical State and Appearance
The physical state of a compound at ambient temperature is a fundamental property. Based on the properties of structurally similar compounds, (2,6-Diethylphenyl)methanamine is predicted to be a liquid at room temperature. Its hydrochloride salt, however, is typically a solid.
Melting Point
The melting point is a critical parameter for assessing purity and for various formulation and manufacturing processes.
| Compound | Melting Point (°C) | Notes |
| (2,6-Diethylphenyl)methanamine (Free Base) | Estimated: < 25 °C | As a primary amine with a relatively low molecular weight and non-planar structure, a low melting point is expected. |
| (2,6-Diethylphenyl)methanamine HCl | Not available | Data for the hydrochloride salt is not readily found in the literature. |
| 2,6-Diethylaniline (Analogue) | 3-5 °C | The parent aniline exhibits a low melting point. |
The determination of melting point should be conducted in accordance with OECD Guideline 401. The capillary method is a widely accepted and reliable technique.
Causality Behind Experimental Choices: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process visually, which provides information about the purity of the sample (a sharp melting range indicates high purity).
Self-Validating System: The protocol's integrity is maintained by calibrating the apparatus with certified reference standards of known melting points spanning the expected range of the test substance.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.
Caption: Workflow for Boiling Point Determination.
Solubility
Solubility in aqueous and organic media is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Predicted Value | Method |
| Water Solubility | Low | Based on the hydrophobic nature of the diethylphenyl group. |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
[1][2][3][4][5] The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of (2,6-Diethylphenyl)methanamine.
Causality Behind Experimental Choices: The flask method is a straightforward and reliable way to achieve a saturated solution, which is the basis for determining water solubility. The subsequent analysis by a specific and sensitive method like HPLC ensures accurate quantification.
Self-Validating System: The analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision using standard solutions of the test substance.
Step-by-Step Methodology:
-
Equilibration: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached.
-
Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.
-
Quantification: The concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
| Parameter | Predicted Value | Method |
| LogP | Estimated: 2.5 - 3.5 | Based on the contribution of the aromatic ring and alkyl groups. |
[6][7][8][9][10] The shake-flask method, outlined in OECD Guideline 107, is the classical method for determining the partition coefficient.
Causality Behind Experimental Choices: This method directly measures the partitioning of the substance between two immiscible phases, providing a direct measure of its lipophilicity.
Self-Validating System: The analytical method used to determine the concentration in each phase is validated. The sum of the substance recovered from both phases should be in good agreement with the initial amount added.
Step-by-Step Methodology:
-
Preparation: A solution of the substance in either n-octanol or water is prepared.
-
Partitioning: The solution is mixed with the other immiscible solvent (water or n-octanol, respectively) and shaken until equilibrium is achieved.
-
Phase Separation: The two phases are separated.
-
Quantification: The concentration of the substance in each phase is determined.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Acidity Constant (pKa)
The pKa of the primary amine group is crucial for understanding its ionization state at physiological pH, which influences its solubility, permeability, and interaction with biological targets.
| Parameter | Predicted Value | Method |
| pKa | Estimated: 9.5 - 10.5 | Typical range for a primary benzylic amine. |
[11][12][13][14][15] Potentiometric titration is a highly accurate method for determining the pKa of amines, as detailed in OECD Guideline 112.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.
Self-Validating System: The pH meter is calibrated using standard buffer solutions. The concentration of the titrant is accurately known.
Step-by-Step Methodology:
-
Solution Preparation: A solution of the amine of known concentration is prepared in water.
-
Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of (2,6-Diethylphenyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
δ 7.1-7.3 ppm (m, 3H): Aromatic protons.
-
δ 3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₂).
-
δ 2.6-2.8 ppm (q, 4H): Ethyl methylene protons (-CH₂-CH₃).
-
δ 1.5-1.7 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.
-
δ 1.2-1.4 ppm (t, 6H): Ethyl methyl protons (-CH₂-CH₃).
-
δ 140-145 ppm: Quaternary aromatic carbons attached to the ethyl groups.
-
δ 125-130 ppm: Aromatic CH carbons.
-
δ 45-50 ppm: Methylene carbon (-CH₂-NH₂).
-
δ 25-30 ppm: Ethyl methylene carbons (-CH₂-CH₃).
-
δ 14-18 ppm: Ethyl methyl carbons (-CH₂-CH₃).
Causality Behind Experimental Choices: NMR is the most powerful tool for unambiguous structure determination of organic molecules. The choice of a deuterated solvent like CDCl₃ is to avoid solvent interference in the ¹H NMR spectrum.
Self-Validating System: The instrument is calibrated, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of TMS.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The acquired data are processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
3300-3400 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.
-
2850-2970 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
-
~1600-1650 cm⁻¹ (medium): N-H bending vibration.
Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique for functional group identification. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
Self-Validating System: A background spectrum is collected before running the sample to subtract any atmospheric or instrument-related absorptions.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The absorption bands are identified and correlated with specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion (M⁺): m/z = 163.
-
Major Fragments:
-
m/z = 148: Loss of a methyl group (-CH₃).
-
m/z = 134: Loss of an ethyl group (-CH₂CH₃).
-
m/z = 146: Loss of the amino group (-NH₂).
-
m/z = 91: Tropylium ion, characteristic of benzyl compounds.
-
[16][17][18] Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern useful for structural elucidation and library matching.
Self-Validating System: The mass spectrometer is calibrated using a known standard to ensure accurate mass-to-charge ratio measurements.
Step-by-Step Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a thorough examination of the essential physicochemical properties of (2,6-Diethylphenyl)methanamine. While experimental data for the free base is limited, this document offers reliable estimations based on the known properties of its hydrochloride salt and structurally related analogues. The detailed, step-by-step experimental protocols, grounded in established OECD guidelines, provide a robust framework for the empirical determination of these critical parameters. This comprehensive approach ensures that researchers, scientists, and drug development professionals have the necessary information and methodologies to effectively utilize and characterize (2,6-Diethylphenyl)methanamine in their respective fields.
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